

CH1055 triethylamine physical and chemical properties

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An In-depth Technical Guide on the Physical and Chemical Properties of Triethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of triethylamine (TEA). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and the visualization of chemical processes where triethylamine is a key reagent.

Core Physical and Chemical Properties

Triethylamine, with the chemical formula N(CH₂CH₃)₃, is a colorless, volatile liquid characterized by a strong fishy or ammonia-like odor.[1][2][3] It is a tertiary amine widely employed in organic synthesis as a base.[3]

Physical Properties of Triethylamine

The key physical properties of triethylamine are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.



Property	Value
Molecular Formula	C ₆ H ₁₅ N
Molecular Weight	101.19 g/mol [4]
Appearance	Colorless to pale yellow liquid[1]
Odor	Strong, fishy, ammonia-like[1][2]
Melting Point	-114.7 °C (-174.5 °F)[2][4]
Boiling Point	89.5 °C (193.1 °F)[1]
Density	0.726 g/cm ³ [4]
Vapor Pressure	53.5 mmHg at 20 °C[5]
Vapor Density	3.48 (Air = 1)[5]
Solubility in Water	112.4 g/L at 20 °C[3]
Solubility in Organic Solvents	Miscible with ethanol, ether, acetone, and chloroform[3][6]

Chemical and Safety Properties of Triethylamine

Triethylamine's chemical properties are primarily defined by its basicity and nucleophilicity. Its safety profile is also a critical consideration for laboratory use.



Property	Value
CAS Number	121-44-8
pKa of Conjugate Acid	10.75[3][4]
Flash Point	-6.7 °C (20 °F)[2][5]
Autoignition Temperature	450 °C (842 °F)[5]
Explosion Limits	1.2% - 8.0%[1]
Primary Hazards	Highly flammable, toxic if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause respiratory irritation.[7][8][9]

Role in Pharmaceutical and Chemical Synthesis

While not involved in biological signaling pathways itself, triethylamine is a crucial reagent in the synthesis of a vast array of pharmaceutical compounds and active pharmaceutical ingredients (APIs).[4][6][10] Its primary role is as a non-nucleophilic base to neutralize acidic byproducts generated during reactions, thereby driving the reactions to completion.[4] It is commonly used in esterifications, amidations, and dehydrohalogenation reactions.[3][6]

A quintessential application of triethylamine in drug development is in the formation of amide bonds, which are fundamental linkages in many drug molecules. The following diagram illustrates a general workflow for an amide coupling reaction where triethylamine serves as the base.



Reactants Amine Carboxylic Acid Coupling Reagent (e.g., EDC, HATU) Triethylamine (Base) Reaction Activation of Carboxylic Acid Neutralization of HCl by Triethylamine Nucleophilic Attack by Amine Products Amide Product Coupling Reagent Byproducts Triethylammonium Chloride

General Workflow for Amide Coupling using Triethylamine

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Caption: General workflow for amide coupling.

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following are protocols for key experiments involving triethylamine.

Protocol 1: Amide Coupling using EDC and Triethylamine

This protocol describes a standard procedure for forming an amide bond between a carboxylic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and triethylamine as the base.[11]



Materials:

- Carboxylic acid
- Amine
- EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- Triethylamine (TEA)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF or DCM.
- Add triethylamine (2.0 equivalents) to the solution.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add EDC·HCl (1.2 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.
- Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.



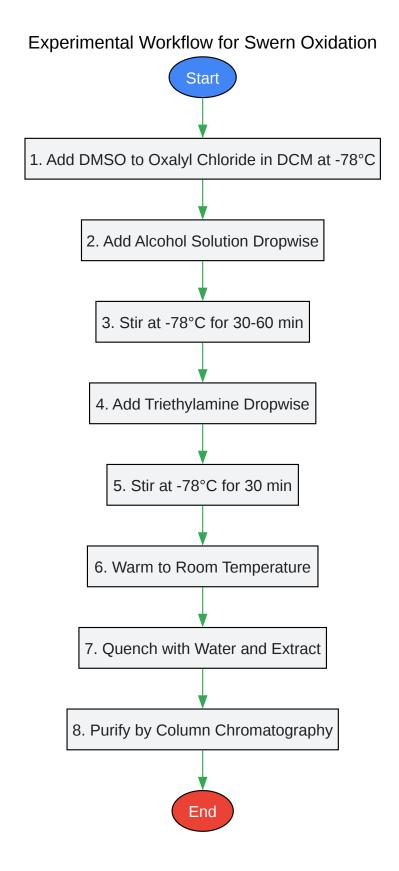
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[11]

Protocol 2: Swern Oxidation

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[12][13] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, with triethylamine used as a base in the final elimination step.[13][14][15]

The workflow for a Swern oxidation is depicted in the following diagram:





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Caption: Workflow for a typical Swern oxidation.



Materials:

- · Primary or secondary alcohol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM)
- · Dry ice/acetone bath
- Standard flame-dried laboratory glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet.
- Cool the flask to -78 °C using a dry ice/acetone bath.
- To the cooled flask, add anhydrous DCM followed by oxalyl chloride (1.5 equivalents) via syringe.
- Slowly add anhydrous DMSO (2.2 equivalents) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 30 minutes at -78 °C.[15]
- Dissolve the alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add the alcohol solution dropwise to the activated DMSO mixture over 20-30 minutes, maintaining the temperature at -78 °C.
- Stir the reaction mixture for 45-60 minutes at this temperature.[15]



- Slowly add anhydrous triethylamine (5.0 equivalents) to the reaction mixture dropwise over 20-30 minutes, again ensuring the temperature remains below -65 °C.[15]
- After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
- Remove the cooling bath and allow the reaction mixture to warm to room temperature.
- Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[15][16]

Conclusion

Triethylamine is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its well-characterized physical and chemical properties, combined with its utility as a base in a multitude of reactions, make it a cornerstone of synthetic chemistry. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in research and development, particularly in the pharmaceutical industry.

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